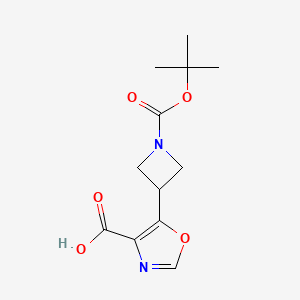
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid” is a compound with the empirical formula C13H17N3O4 . It is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Synthesis Analysis
The compound can be synthesized in a two-step process involving the reaction of tert-butyl acrylate with azetidine-3-one, followed by a cyclization reaction with hydroxylamine-O-sulfonic acid to form the isoxazole ring.Molecular Structure Analysis
The compound has a molecular weight of 268.27 . The InChI code for the compound is 1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The compound is a white crystalline solid with a melting point of 160-162°C. It is soluble in chloroform, dichloromethane, and tetrahydrofuran, and slightly soluble in methanol, ethanol, and water.Scientific Research Applications
Protein Degrader Building Blocks
This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Chemical Conjugates
The compound can also be used in the development of chemical conjugates . These are molecules that combine two or more different molecules which typically include a cell-targeting moiety, a linker, and a drug .
Organic Synthesis
The compound is a versatile material used in scientific research and exhibits unique properties that make it suitable for various applications, including organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones.
Drug Discovery
It can be used in drug discovery. Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.
Pharmaceutical Development
The compound can be used in pharmaceutical development. This involves the process of turning a new chemical entity (NCE) into a medication that can be used safely and effectively by patients.
Heterocyclic Amino Acids
The compound can be used in the synthesis of new heterocyclic amino acids . These are amino acids that have a heterocyclic ring in their side chain. They are important in the development of new drugs and other bioactive molecules .
Mechanism of Action
The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
The compound is classified as a combustible solid . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPAUJZTIVGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
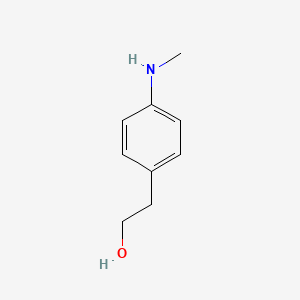
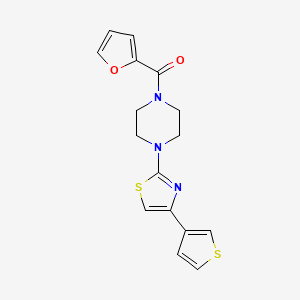
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)
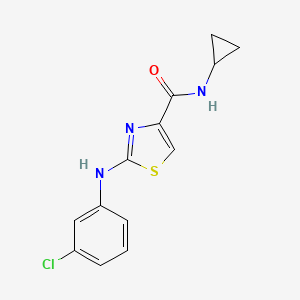

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
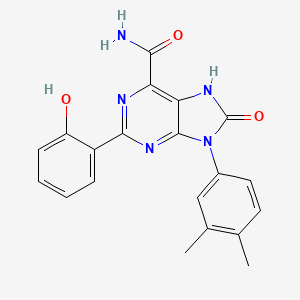
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

